molecular formula C13H13NO3 B11875243 N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine CAS No. 67022-83-7

N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine

Cat. No.: B11875243
CAS No.: 67022-83-7
M. Wt: 231.25 g/mol
InChI Key: BWOTVDFRVYHZSW-UHFFFAOYSA-N
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Description

2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a hydroxyl group attached to the naphthalene ring and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid typically involves the reaction of 1-hydroxynaphthalene-2-carbaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include naphthalene derivatives with modified functional groups, such as ketones, alcohols, and substituted amines .

Scientific Research Applications

2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Hydroxynaphthalen-1-yl)methyl)amino)terephthalic acid
  • 3-{[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}pyridinium perchlorate
  • Indole-3-acetic acid

Uniqueness

2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid is unique due to its specific structural features, such as the position of the hydroxyl group on the naphthalene ring and the presence of the aminoacetic acid moiety. These structural characteristics confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

67022-83-7

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-[(1-hydroxynaphthalen-2-yl)methylamino]acetic acid

InChI

InChI=1S/C13H13NO3/c15-12(16)8-14-7-10-6-5-9-3-1-2-4-11(9)13(10)17/h1-6,14,17H,7-8H2,(H,15,16)

InChI Key

BWOTVDFRVYHZSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)CNCC(=O)O

Origin of Product

United States

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